Cas no 1502151-32-7 (3-methyl-2-(1-methyl-1H-1,2,4-triazol-3-yl)butanoic acid)

3-methyl-2-(1-methyl-1H-1,2,4-triazol-3-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-1139176
- 3-methyl-2-(1-methyl-1H-1,2,4-triazol-3-yl)butanoic acid
- 1502151-32-7
-
- インチ: 1S/C8H13N3O2/c1-5(2)6(8(12)13)7-9-4-11(3)10-7/h4-6H,1-3H3,(H,12,13)
- InChIKey: QLZRKGZCAMGMSW-UHFFFAOYSA-N
- ほほえんだ: OC(C(C1N=CN(C)N=1)C(C)C)=O
計算された属性
- せいみつぶんしりょう: 183.100776666g/mol
- どういたいしつりょう: 183.100776666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 68Ų
3-methyl-2-(1-methyl-1H-1,2,4-triazol-3-yl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1139176-0.25g |
3-methyl-2-(1-methyl-1H-1,2,4-triazol-3-yl)butanoic acid |
1502151-32-7 | 95% | 0.25g |
$972.0 | 2023-10-26 | |
Enamine | EN300-1139176-0.1g |
3-methyl-2-(1-methyl-1H-1,2,4-triazol-3-yl)butanoic acid |
1502151-32-7 | 95% | 0.1g |
$930.0 | 2023-10-26 | |
Enamine | EN300-1139176-2.5g |
3-methyl-2-(1-methyl-1H-1,2,4-triazol-3-yl)butanoic acid |
1502151-32-7 | 95% | 2.5g |
$2071.0 | 2023-10-26 | |
Enamine | EN300-1139176-1.0g |
3-methyl-2-(1-methyl-1H-1,2,4-triazol-3-yl)butanoic acid |
1502151-32-7 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1139176-1g |
3-methyl-2-(1-methyl-1H-1,2,4-triazol-3-yl)butanoic acid |
1502151-32-7 | 95% | 1g |
$1057.0 | 2023-10-26 | |
Enamine | EN300-1139176-0.5g |
3-methyl-2-(1-methyl-1H-1,2,4-triazol-3-yl)butanoic acid |
1502151-32-7 | 95% | 0.5g |
$1014.0 | 2023-10-26 | |
Enamine | EN300-1139176-0.05g |
3-methyl-2-(1-methyl-1H-1,2,4-triazol-3-yl)butanoic acid |
1502151-32-7 | 95% | 0.05g |
$888.0 | 2023-10-26 | |
Enamine | EN300-1139176-5g |
3-methyl-2-(1-methyl-1H-1,2,4-triazol-3-yl)butanoic acid |
1502151-32-7 | 95% | 5g |
$3065.0 | 2023-10-26 | |
Enamine | EN300-1139176-10g |
3-methyl-2-(1-methyl-1H-1,2,4-triazol-3-yl)butanoic acid |
1502151-32-7 | 95% | 10g |
$4545.0 | 2023-10-26 |
3-methyl-2-(1-methyl-1H-1,2,4-triazol-3-yl)butanoic acid 関連文献
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
3-methyl-2-(1-methyl-1H-1,2,4-triazol-3-yl)butanoic acidに関する追加情報
Introduction to 3-methyl-2-(1-methyl-1H-1,2,4-triazol-3-yl)butanoic acid (CAS No. 1502151-32-7)
3-methyl-2-(1-methyl-1H-1,2,4-triazol-3-yl)butanoic acid, identified by its Chemical Abstracts Service (CAS) number 1502151-32-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to a class of molecules characterized by the presence of a triazole moiety, which is known for its versatile biological activities and structural utility in drug design. The unique structural features of this compound, including its methyl and butanoic acid substituents, contribute to its potential applications in medicinal chemistry and synthetic biology.
The triazole ring in 3-methyl-2-(1-methyl-1H-1,2,4-triazol-3-yl)butanoic acid is a key pharmacophore that has been extensively studied for its antimicrobial, anti-inflammatory, and anti-protozoal properties. The presence of a methyl group at the 1-position of the triazole ring enhances its stability and reactivity, making it a valuable scaffold for further derivatization. Additionally, the butanoic acid moiety provides a carboxylic acid functionality, which can be utilized for various chemical modifications, such as esterification or amidation, to tailor the biological activity of the compound.
In recent years, there has been growing interest in the development of novel compounds with triazole derivatives due to their broad spectrum of biological activities. Research has demonstrated that triazole-containing molecules can interact with multiple targets in biological systems, making them promising candidates for therapeutic intervention. For instance, studies have shown that certain triazole derivatives exhibit potent inhibitory effects on enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The structural motif of 3-methyl-2-(1-methyl-1H-1,2,4-triazol-3-yl)butanoic acid aligns well with these findings, suggesting potential therapeutic applications.
One of the most compelling aspects of this compound is its potential role in drug discovery and development. The combination of the triazole ring, methyl group, and butanoic acid moiety creates a versatile platform for designing molecules with enhanced pharmacological properties. For example, researchers have explored the use of triazole derivatives as inhibitors of bacterial biofilm formation, which is a significant challenge in antibiotic resistance research. The structural features of 3-methyl-2-(1-methyl-1H-1,2,4-triazol-3-yl)butanoic acid make it a suitable candidate for such applications.
Moreover, the compound's chemical structure allows for modifications that can optimize its solubility, bioavailability, and metabolic stability. These factors are crucial for the development of effective pharmaceutical agents. In vitro studies have begun to explore the interactions between 3-methyl-2-(1-methyl-1H-1,2,4-triazol-3-yl)butanoic acid and various biological targets, providing insights into its potential mechanisms of action. Preliminary results suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammation and cell signaling pathways.
The synthesis of 3-methyl-2-(1-methyl-1H-1,2,4-triazol-3-yl)butanoic acid represents a significant achievement in organic chemistry due to its complex structural framework. The synthesis involves multiple steps, including condensation reactions between appropriately substituted precursors followed by functional group transformations. Advanced synthetic methodologies have been employed to ensure high yields and purity of the final product. These methodologies include catalytic hydrogenation, palladium-catalyzed cross-coupling reactions, and protecting group strategies.
In conclusion,3-methyl-2-(1-methyl-H-pyrazolylidene)-4-pentanone, as represented by CAS No. 1502151- 32- 7, is a structurally complex organic compound with significant potential in pharmaceutical research. Its unique combination of pharmacophoric elements makes it an attractive scaffold for drug discovery efforts aimed at addressing various diseases. Further studies are warranted to fully elucidate its biological activities and explore its therapeutic applications. The continued investigation into this compound will contribute valuable insights into medicinal chemistry and synthetic biology, enhancing our understanding of how novel molecular entities can be developed to improve human health.
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